Rehmaionoside A

描述

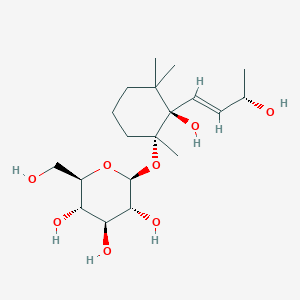

Rehmaionoside A is an iridoid glycoside compound primarily found in the roots of Rehmannia glutinosa, a perennial plant belonging to the family Scrophulariaceae. This compound is known for its various pharmacological properties, including anti-inflammatory, neuroprotective, and immunomodulatory effects .

准备方法

Synthetic Routes and Reaction Conditions: Rehmaionoside A can be synthesized through the extraction of Rehmannia glutinosa roots. The process involves several steps, including drying, grinding, and solvent extraction. The iridoid glycosides are then isolated using chromatographic techniques such as high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Rehmannia glutinosa roots. The roots are harvested, cleaned, and processed to extract the iridoid glycosides. The extraction process is optimized to ensure high yield and purity of this compound .

化学反应分析

Types of Reactions: Rehmaionoside A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the glycosidic bonds in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .

科学研究应用

Pharmacological Properties

Rehmaionoside A exhibits a range of pharmacological effects, including:

- Anti-inflammatory Effects : Research indicates that this compound can suppress inflammatory responses, potentially through its interactions with specific proteins such as ADAM17, which is involved in the modulation of inflammatory processes .

- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and neurodegeneration, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models .

Therapeutic Applications

This compound is being investigated for its potential in treating various health conditions:

- Inflammatory Diseases : Due to its anti-inflammatory properties, this compound may be beneficial in managing conditions such as arthritis and other chronic inflammatory diseases.

- Neurodegenerative Disorders : Its neuroprotective effects position this compound as a promising candidate for therapies aimed at Alzheimer's disease and other neurodegenerative conditions.

- Metabolic Disorders : The activation of AMPK suggests potential applications in diabetes treatment and obesity management by improving insulin sensitivity and glucose metabolism .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

作用机制

Rehmaionoside A exerts its effects through several molecular targets and pathways:

Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators.

Neuroprotective Action: Protects neuronal cells from oxidative stress and apoptosis.

Immunomodulatory Action: Modulates the activity of immune cells and enhances immune responses

相似化合物的比较

Rehmaionoside A is unique among iridoid glycosides due to its specific structure and pharmacological properties. Similar compounds include:

Catalpol: Another iridoid glycoside found in Rehmannia glutinosa, known for its neuroprotective and anti-inflammatory effects.

Rehmaionoside D: A structurally similar compound with comparable pharmacological activities

This compound stands out due to its specific molecular interactions and higher potency in certain biological activities.

生物活性

Rehmaionoside A, an iridoid glycoside predominantly found in the roots of Rehmannia glutinosa, exhibits a range of biological activities that have garnered significant attention in pharmacological research. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is recognized for its anti-inflammatory , neuroprotective , and immunomodulatory effects. Its structure includes a sugar moiety linked to a non-sugar aglycone, which contributes to its diverse biological activities. The compound is primarily studied for its potential in treating conditions such as inflammatory diseases, neurodegenerative disorders, and immune system dysfunctions .

1. Anti-inflammatory Effects

This compound has been shown to reduce inflammation by modulating various biochemical pathways. In animal models, it decreased levels of pro-inflammatory cytokines and inhibited the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation .

2. Neuroprotective Effects

Research indicates that this compound protects neuronal cells from apoptosis and oxidative stress. In vitro studies demonstrated its ability to enhance cell viability in neuronal cultures exposed to harmful agents .

3. Immunomodulatory Effects

This compound has been found to enhance both humoral and cellular immune responses. It increases the proliferation of lymphocytes and boosts serum hemolysin levels in mice models .

This compound exerts its biological effects through several mechanisms:

- Biochemical Interactions : It interacts with enzymes involved in glucose metabolism, such as glucokinase and hexokinase, influencing blood sugar levels.

- Cell Signaling : The compound activates transcription factors like NF-κB and AP-1, which are crucial for regulating genes related to inflammation and immune response.

- Oxidative Stress Reduction : It exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative damage .

Case Study 1: Cognitive Impairment in Rats

A study investigated the effects of this compound on cognitive deficits in rats with vascular dementia. The results indicated significant improvements in memory and learning capabilities, attributed to reduced oxidative stress and inflammation .

Case Study 2: Immune Function Enhancement

In a controlled trial involving mice treated with cyclophosphamide, administration of this compound resulted in notable increases in leukocyte counts and enhanced immune responses, suggesting its potential as an immunomodulatory agent .

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3S)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12+,13+,14-,15+,16-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICINSKFENWFTQI-UNYLSTHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Rehmaionoside A?

A1: Studies suggest that this compound possesses several biological activities, including:

- Nourishing Yin: In traditional Chinese medicine, "yin deficiency" refers to a state of imbalance in the body. this compound has been shown to alleviate symptoms associated with yin deficiency in animal models [, ].

- Immune Modulation: Research indicates this compound can enhance both humoral and cellular immune function. Specifically, it increased serum hemolysin levels and enhanced delayed-type hypersensitivity (DTH) in mice models [].

- Leukogenic and Antiemetic Effects: this compound demonstrated the ability to increase white blood cell, red blood cell, and platelet counts in mice with cyclophosphamide-induced leukopenia, suggesting potential leukogenic and antiemetic properties [].

Q2: How does this compound exert its effects on yin deficiency?

A2: While the exact mechanisms are still under investigation, studies indicate that this compound may impact the cAMP/cGMP signaling pathway. In mice models of yin deficiency, this compound significantly reduced plasma cAMP levels and the cAMP/cGMP ratio [, ]. This suggests a potential role in modulating cellular signaling pathways associated with yin deficiency.

Q3: What is known about the distribution of this compound within the Rehmannia glutinosa plant?

A3: Research has shown that the concentration of this compound varies within the Rehmannia glutinosa root. Notably, the non-radial striations of the root contain a higher content of this compound compared to the radial striations []. This highlights the importance of considering plant part and variety when studying the compound's activity.

Q4: Has this compound been identified in any traditional Chinese medicine formulations?

A4: Yes, HPLC-ESI-MS analysis detected this compound (or its isomer, Rehmaionoside B) in the total glycosides extracted from Jinkuishenqi pill, a traditional Chinese medicine formulation []. This suggests its potential contribution to the overall therapeutic effects of the formulation.

Q5: What other compounds are often found alongside this compound in Rehmannia glutinosa?

A5: Several other notable compounds are frequently isolated from Rehmannia glutinosa, often in conjunction with this compound. These include:

Q6: Are there analytical methods available to quantify this compound in plant material or formulations?

A6: Yes, High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as PDA or ELSD, is commonly employed for the quantification of this compound in Rehmannia glutinosa samples and traditional Chinese medicines containing this herb [, , ]. These methods allow for the separation and identification of this compound from other compounds, enabling researchers to assess its content and quality.

Q7: Have any studies explored the impact of processing on this compound content in Rehmannia glutinosa?

A7: Research indicates that the processing of Rehmannia glutinosa can influence the levels of this compound. One study utilized HPLC to compare this compound and D content in fresh, unprocessed, and processed samples of Rehmannia glutinosa []. This highlights the importance of considering processing methods when assessing the quality and potential therapeutic effects of Rehmannia glutinosa and its constituents.

Q8: What is the structural characterization of this compound?

A8: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, they highlight the use of spectroscopic techniques for its structural elucidation. Techniques like HR-ESI-MS, UV, IR, and NMR (1H–1H COSY, HSQC, HMBC, and NOESY) are commonly employed to determine the structure and stereochemistry of natural products like this compound []. The absolute configuration of this compound, along with Rehmaionosides B and C, and Rehmapicroside, was elucidated using chemical and physicochemical evidence, including the exciton chirality method applied to their allylic benzoyl derivatives [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。